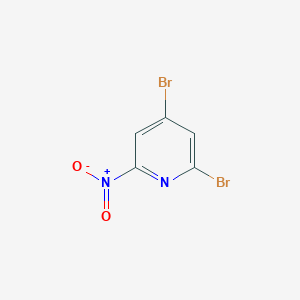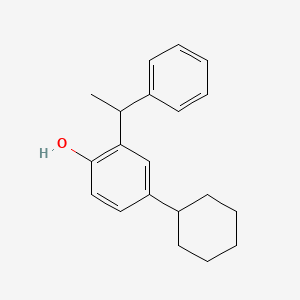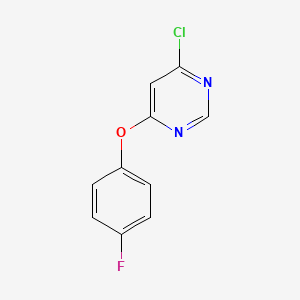
6,7-Dimethoxy-4-(2-hydroxy-pyridin-3-yloxy)-quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(6,7-Dimethoxy-4-quinolinyl)oxy]-2(1H)-pyridinone is a complex organic compound known for its unique chemical structure and properties This compound features a quinoline moiety linked to a pyridinone ring through an ether linkage, with methoxy groups at the 6 and 7 positions of the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6,7-Dimethoxy-4-quinolinyl)oxy]-2(1H)-pyridinone typically involves the reaction of 4-chloro-6,7-dimethoxyquinoline with 3-hydroxy-2(1H)-pyridinone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the pyridinone displaces the chlorine atom on the quinoline ring, forming the desired ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Common solvents used include dimethyl sulfoxide (DMSO) and methanol, while bases like potassium carbonate are often employed to facilitate the reaction .
化学反応の分析
Types of Reactions
3-[(6,7-Dimethoxy-4-quinolinyl)oxy]-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can react with the quinoline ring in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinone derivatives with enhanced electron-withdrawing properties.
Reduction: Tetrahydroquinoline derivatives with potential biological activity.
Substitution: Various substituted quinoline derivatives with diverse functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of advanced materials and chemical processes
作用機序
The mechanism by which 3-[(6,7-Dimethoxy-4-quinolinyl)oxy]-2(1H)-pyridinone exerts its effects is often related to its ability to interact with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The methoxy groups and the quinoline ring play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline: Shares the quinoline moiety with methoxy groups but differs in the attached functional group.
1-[(4-[(6,7-Dimethoxyquinolin-4-yl)oxy]phenyl)carbamoyl]cyclopropane-1-carboxylic acid: Contains a similar quinoline structure but with additional functional groups that confer different properties
Uniqueness
3-[(6,7-Dimethoxy-4-quinolinyl)oxy]-2(1H)-pyridinone is unique due to its specific combination of the quinoline and pyridinone rings, which imparts distinct chemical reactivity and biological activity. The presence of methoxy groups further enhances its potential for various applications, making it a valuable compound in scientific research .
特性
CAS番号 |
666734-61-8 |
|---|---|
分子式 |
C16H14N2O4 |
分子量 |
298.29 g/mol |
IUPAC名 |
3-(6,7-dimethoxyquinolin-4-yl)oxy-1H-pyridin-2-one |
InChI |
InChI=1S/C16H14N2O4/c1-20-14-8-10-11(9-15(14)21-2)17-7-5-12(10)22-13-4-3-6-18-16(13)19/h3-9H,1-2H3,(H,18,19) |
InChIキー |
HTSFECAFNHXBGG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=CNC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-6-bromo-4-methyl-8-(tetrahydrofuran-3-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13925206.png)
![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(methoxymethyl)pyrimidine-2,4-dione](/img/structure/B13925213.png)
![5,8-Dibenzyl-2,5,8-triazaspiro[3.5]nonane](/img/structure/B13925216.png)
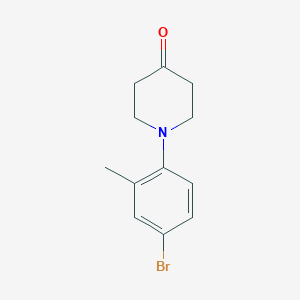
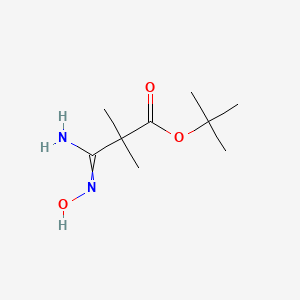
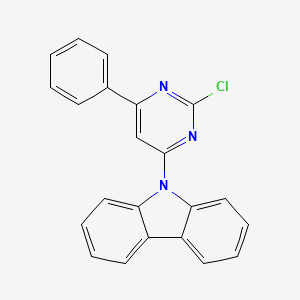
![2-(4-Fluoro-1-isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13925241.png)
